molecular formula C26H46BrN5O10P2 B12425330 BT-Gsi

BT-Gsi

Cat. No.: B12425330
M. Wt: 730.5 g/mol
InChI Key: KFGVNMFMNWWQLV-XOBXBLSBSA-N
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Description

BT-Gsi is a γ-secretase inhibitor with bone-targeting capabilities. It effectively inhibits Notch signaling and exhibits dual anti-myeloma and anti-resorptive properties. This makes it a promising candidate for research into multiple myeloma and related bone diseases .

Preparation Methods

The synthesis of BT-Gsi involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions involving bromination, phosphorylation, and coupling reactions .

Chemical Reactions Analysis

BT-Gsi undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

BT-Gsi has several scientific research applications, including:

    Chemistry: Used as a tool to study γ-secretase inhibition and Notch signaling pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and related bone diseases.

    Industry: Utilized in the development of new therapeutic agents and research tools.

Mechanism of Action

BT-Gsi exerts its effects by inhibiting γ-secretase, an enzyme involved in the cleavage of Notch receptors. This inhibition prevents the activation of Notch signaling pathways, which play a crucial role in cell differentiation, proliferation, and survival. By targeting these pathways, this compound effectively inhibits tumor growth and bone resorption .

Comparison with Similar Compounds

BT-Gsi is unique due to its dual anti-myeloma and anti-resorptive properties. Similar compounds include other γ-secretase inhibitors and Notch inhibitors, such as:

This compound stands out due to its bone-targeting capabilities and dual action, making it a valuable tool for research into multiple myeloma and related bone diseases .

Properties

Molecular Formula

C26H46BrN5O10P2

Molecular Weight

730.5 g/mol

IUPAC Name

[[4-[methyl-[(E)-[(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentylidene]amino]amino]butanoylamino]-phosphonomethyl]phosphonic acid;hydrobromide

InChI

InChI=1S/C26H45N5O10P2.BrH/c1-6-19(4)23(30-25(34)41-17-20-11-8-7-9-12-20)24(33)28-21(15-18(2)3)16-27-31(5)14-10-13-22(32)29-26(42(35,36)37)43(38,39)40;/h7-9,11-12,16,18-19,21,23,26H,6,10,13-15,17H2,1-5H3,(H,28,33)(H,29,32)(H,30,34)(H2,35,36,37)(H2,38,39,40);1H/b27-16+;/t19-,21-,23-;/m0./s1

InChI Key

KFGVNMFMNWWQLV-XOBXBLSBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)/C=N/N(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C=NN(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br

Origin of Product

United States

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